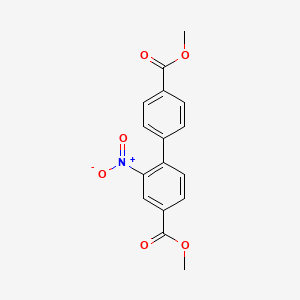
Dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is an organic compound with the molecular formula C16H13NO6. It features a biphenyl unit with a nitro group and two ester groups attached to the aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate can be synthesized through a multi-step process. One common method involves the nitration of biphenyl-4,4’-dicarboxylic acid, followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the biphenyl structure. The resulting nitrobiphenyl-4,4’-dicarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate .
Industrial Production Methods
Industrial production of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide.
Substitution: Halogens (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Reduction: 2-Aminobiphenyl-4,4’-dicarboxylate.
Hydrolysis: 2-Nitrobiphenyl-4,4’-dicarboxylic acid.
Substitution: Halogenated or further nitrated derivatives of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the preparation of various organic molecules with potential biological activity.
Mecanismo De Acción
The mechanism of action of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate depends on its specific application. In materials science, it acts as a ligand that coordinates with metal ions to form complex structures. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl biphenyl-4,4’-dicarboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2’-Dinitrobiphenyl-4,4’-dicarboxylate: Contains an additional nitro group, which can further influence its reactivity and applications
Uniqueness
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C16H13NO6 |
|---|---|
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
methyl 4-(4-methoxycarbonylphenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6/c1-22-15(18)11-5-3-10(4-6-11)13-8-7-12(16(19)23-2)9-14(13)17(20)21/h3-9H,1-2H3 |
Clave InChI |
KEUDQEINBQSPKI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
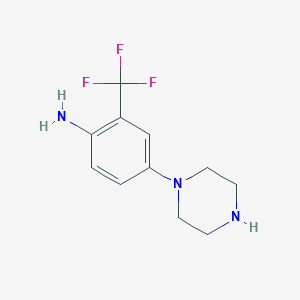
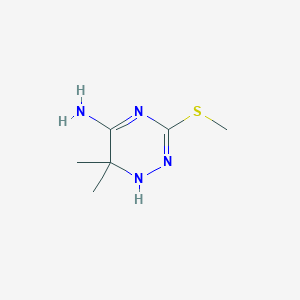
![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)
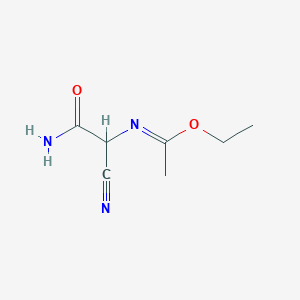
![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
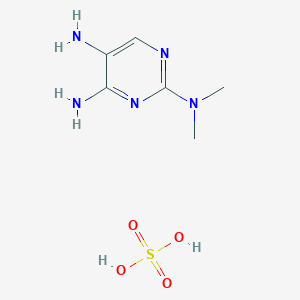
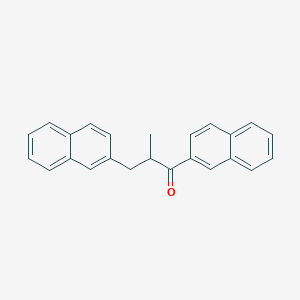
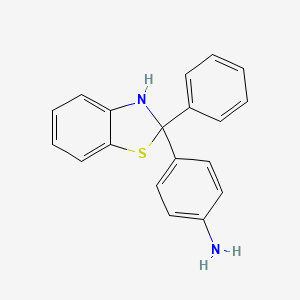
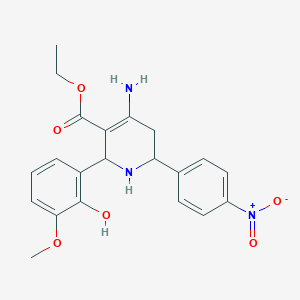
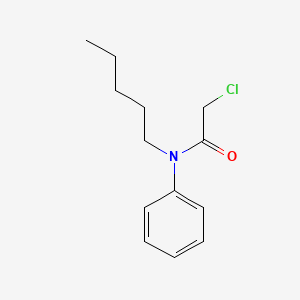
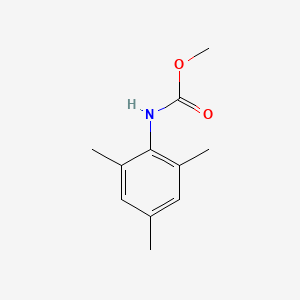
![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
